N-Benzyl Carvedilol-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

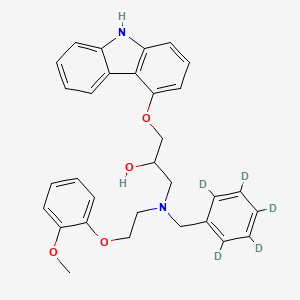

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZGDNBZNMTOCK-GKEZVZEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Benzyl Carvedilol-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl Carvedilol-d5 is a stable isotope-labeled derivative of N-Benzyl Carvedilol, which is a known impurity and metabolite of the widely used beta-blocker, Carvedilol. This deuterated analog serves as an essential internal standard for the quantitative analysis of N-Benzyl Carvedilol in various biological matrices and pharmaceutical formulations. Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensures accuracy and precision by compensating for variations during sample preparation and analysis. This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and analytical methodologies related to this compound.

Physical and Chemical Properties

This compound is characterized as an off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various supplier and chemical information databases.

| Property | Value | Source(s) |

| CAS Number | 1329792-68-8 | [2][3][4] |

| Molecular Formula | C₃₁H₂₇D₅N₂O₄ | [2] |

| Molecular Weight | 501.63 g/mol | [2] |

| Synonyms | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol | [1] |

| Physical Appearance | Off-White Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Synthesis

A plausible synthetic route for this compound is based on the documented synthesis of N-Benzyl Carvedilol.[6] The key step involves the reaction of 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol with a deuterated form of 2-(2-methoxyphenoxy)-N-benzylethanamine (N-benzyl-d5-ethanamine).

Reaction Scheme:

References

- 1. Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl Carvedilol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl Carvedilol-d5, an isotopic-labeled internal standard crucial for the accurate quantification of N-Benzyl Carvedilol (B1668590), a known impurity of the beta-blocker drug, Carvedilol. This document details the synthetic route, purification, and analytical characterization, and includes a relevant biological pathway for context.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely used in the treatment of heart failure and hypertension. During its synthesis and storage, several impurities can form, one of which is N-Benzyl Carvedilol (Impurity C). Regulatory bodies require strict control and monitoring of such impurities. The use of a stable isotope-labeled internal standard, such as this compound, is essential for the precise and accurate quantification of this impurity in pharmaceutical formulations by mass spectrometry-based methods. The deuterium (B1214612) labeling provides a distinct mass shift without significantly altering the chemical and physical properties of the molecule.

Synthesis of this compound

The synthesis of this compound is adapted from the known synthesis of N-Benzyl Carvedilol.[1] The key modification is the use of a deuterated starting material, specifically 2-(2-methoxyphenoxy)-N-(benzyl-d5)ethanamine, which is prepared from commercially available benzylamine-d5.

Synthetic Scheme

The overall synthetic scheme involves a two-step process starting from the reaction of 2-(2-methoxyphenoxy)ethylamine (B47019) with benzaldehyde-d5 followed by reduction to form the deuterated secondary amine, which is then reacted with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol. A more direct approach, and the one detailed below, utilizes commercially available N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine.

A plausible synthetic route starting from a deuterated benzylamine (B48309) would first involve the synthesis of N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine. However, for the purpose of this guide, we will assume the availability of this intermediate and focus on the final coupling step.

The final step in the synthesis is the nucleophilic substitution reaction between 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol and N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine.

Experimental Protocol

Materials:

-

1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol

-

N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (1.0 eq) in DMF, add N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₃₁H₂₇D₅N₂O₄) is 501.63 g/mol . Electrospray ionization (ESI) in positive mode is a suitable technique.

Table 1: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₃₁H₂₇D₅N₂O₄ |

| Molecular Weight | 501.63 |

| [M+H]⁺ | 502.64 |

The fragmentation pattern is expected to be similar to that of non-labeled N-Benzyl Carvedilol, with a characteristic fragment ion at m/z 96 corresponding to the deuterated benzyl (B1604629) cation ([C₆D₅CD₂]⁺).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The ¹H NMR spectrum of this compound will be similar to that of N-Benzyl Carvedilol, with the notable absence of signals corresponding to the five protons on the benzyl ring and the two benzylic protons.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H (Carbazole) |

| ~7.2-7.5 | m | 6H | Ar-H (Carbazole) |

| ~6.8-7.0 | m | 4H | Ar-H (Methoxyphenoxy) |

| ~4.2 | m | 1H | -CH(OH)- |

| ~4.1 | t | 2H | -O-CH₂- |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.8-3.0 | m | 4H | -N-CH₂-CH₂-O- |

| ~2.7 | d | 2H | -CH(OH)-CH₂-N- |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reverse-phase HPLC method with UV detection is typically employed.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: 0.1% Formic acid in Water |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

The purity of this compound should typically be ≥98% for use as an internal standard.

Experimental Workflow and Signaling Pathway

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Carvedilol-Mediated β-Arrestin Signaling Pathway

Carvedilol exhibits biased agonism at the β-adrenergic receptor, where it antagonizes G-protein signaling but promotes β-arrestin-mediated signaling. This is thought to contribute to its unique therapeutic effects.[3][4][5][6] The following diagram illustrates this pathway.

Caption: Carvedilol's biased agonism at the β-adrenergic receptor.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided experimental protocol, characterization data, and workflows serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development. The successful synthesis and thorough characterization of this stable isotope-labeled standard are paramount for the accurate monitoring of impurities in Carvedilol, ensuring the safety and efficacy of this important therapeutic agent.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

A Comprehensive Technical Guide to N-Benzyl Carvedilol-d5 as a Carvedilol Impurity Standard

This technical guide provides an in-depth overview of N-Benzyl Carvedilol-d5, its role as a crucial impurity standard in the quality control of the antihypertensive drug Carvedilol (B1668590). This document is intended for researchers, scientists, and professionals in the field of drug development and quality assurance.

Introduction to Carvedilol and the Imperative of Impurity Profiling

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely prescribed for the management of heart failure and hypertension.[1][2][3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity.[4] Consequently, the identification, quantification, and control of impurities are critical aspects of pharmaceutical manufacturing and quality control.[5][6][7][8] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with other materials.[4][9]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., Q3A and Q3B) for the control of impurities in new drug substances and products.[9][10][11][12] N-Benzyl Carvedilol is a known process-related impurity of Carvedilol.[13] To ensure accurate quantification of this impurity, a reliable analytical standard is necessary. This compound, a stable isotope-labeled analog of N-Benzyl Carvedilol, serves as an ideal internal standard for chromatographic and mass spectrometric analyses.[14][15][16]

Chemical and Physical Data

A clear understanding of the physicochemical properties of the active pharmaceutical ingredient (API) and its related impurities is fundamental for the development of robust analytical methods.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Carvedilol | 72956-09-3 | C₂₄H₂₆N₂O₄ | 406.47[2][14] |

| N-Benzyl Carvedilol (Impurity C) | 72955-94-3 | C₃₁H₃₂N₂O₄ | 496.6[15] |

| This compound | 1329792-68-8 | C₃₁H₂₇D₅N₂O₄ | 501.63[14][15] |

Synthesis of N-Benzyl Carvedilol Impurity

The formation of N-Benzyl Carvedilol as an impurity is often associated with specific synthetic routes used for the preparation of Carvedilol. One common route involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with N-[2-(2-methoxyphenoxy)ethyl]-benzylamine.[13][17]

Illustrative Synthetic Step:

A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol and 2-(2-methoxyphenoxy)-N-benzylethanamine in a suitable solvent such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃), is heated to reflux.[13] Following the completion of the reaction, the product is isolated through extraction and purified.[13]

Analytical Methodologies for Impurity Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone for the separation, identification, and quantification of impurities in pharmaceutical products.[9][10][18]

The following protocol is a composite of established methods for the analysis of Carvedilol and its impurities.[19][20][21][22]

-

Chromatographic System: A validated HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or a similar C18 reversed-phase column.[19][22]

-

Mobile Phase A: A mixture of water, acetonitrile (B52724), and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v), with the pH adjusted to 2.0.[19][22]

-

Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).[19][22]

-

Gradient Elution: A linear gradient is typically employed to ensure the separation of the main component from its impurities.

-

Injection Volume: 10 µL.[20]

| Parameter | Method 1[21] | Method 2[19] | Method 3[20] |

| Column | Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm) | Inertsil ODS 3V (150 mm x 4.6 mm, 5μm) | Inertsil ODS-3 V (4.6 mm ID × 250 mm, 5 μm) |

| Mobile Phase | A: Acetonitrile:Buffer (10:1000 v/v), B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) | A: Water:ACN:TFA (80:20:0.1), B: Water:ACN (100:900) | A: 0.02 mol/L KH₂PO₄ (pH 2.0), B: Acetonitrile |

| Detection | 226 nm and 240 nm | 240 nm | 240 nm |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

The Critical Role of this compound as an Internal Standard

In quantitative analysis, particularly with LC-MS, an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. It co-elutes with the analyte of interest (N-Benzyl Carvedilol) and exhibits nearly identical chemical and physical properties, but it is distinguishable by its mass-to-charge ratio in the mass spectrometer. This ensures a highly accurate and precise quantification of the impurity.

Visualizing Key Concepts and Pathways

Carvedilol's mechanism of action is complex, involving the blockade of beta-1, beta-2, and alpha-1 adrenergic receptors.[24] Research suggests that Carvedilol may also act as a "biased ligand," stimulating β-arrestin-mediated signaling pathways independently of G-protein activation, which could contribute to its unique clinical efficacy.[25][26][27] However, more recent studies propose that G-protein activation is the primary driver of Carvedilol's signaling through β2-adrenoceptors.[28]

Caption: Proposed signaling pathways of Carvedilol at the β-adrenergic receptor.

The process of analyzing impurities in a drug substance is a systematic procedure that ensures the reliability and accuracy of the results.

Caption: A generalized workflow for the analysis of pharmaceutical impurities.

This diagram illustrates the relationship between the active drug, its process impurity, and the deuterated standard used for its precise measurement.

Caption: The logical relationship between Carvedilol, its impurity, and the standard.

Conclusion

The meticulous control of impurities is a non-negotiable aspect of ensuring the safety and efficacy of pharmaceutical products.[5][6] this compound serves as an indispensable tool for the accurate quantification of the N-Benzyl Carvedilol impurity in Carvedilol drug substances and products. Its use as an internal standard in modern analytical techniques like LC-MS/MS allows for robust and reliable quality control, ultimately safeguarding patient health and ensuring compliance with global regulatory standards.[4][7][8] This technical guide underscores the importance of well-characterized impurity standards in the lifecycle of a pharmaceutical product.

References

- 1. Carvedilol Impurities | SynZeal [synzeal.com]

- 2. Carvedilol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmacy.biz [pharmacy.biz]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. healthmanagement.org [healthmanagement.org]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Impurity Standards Suppliers, Impurity Standards Manufacturers, Impurities Suppliers in India, Impurities Standards Manufacturer, Pharmaceuticals impurity Standards [chemicea.com]

- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 10. gmpinsiders.com [gmpinsiders.com]

- 11. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 12. uspnf.com [uspnf.com]

- 13. connectjournals.com [connectjournals.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijpsonline.com [ijpsonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]

- 25. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 27. [PDF] A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]

- 28. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl Carvedilol-d5: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl Carvedilol-d5, a deuterated analog of a Carvedilol (B1668590) impurity, for its application in research and development. This document covers its commercial availability, key chemical properties, and detailed methodologies for its use as an internal standard in analytical assays.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that provide reference standards for research purposes. The following tables summarize the key information from various vendors.

Table 1: Supplier Information for this compound

| Supplier | Catalog Number | Website |

| LGC Standards | TRC-B233672 | --INVALID-LINK--[1] |

| MedChemExpress | HY-113337S | --INVALID-LINK--[2] |

| Omsynth Lifesciences | OM_2724 | --INVALID-LINK-- |

| Pharmaffiliates | PA STI 011240 | --INVALID-LINK--[3][4] |

| Toronto Research Chemicals (TRC) | B233672 | --INVALID-LINK-- |

| Clearsynth | CS-S-1045 | --INVALID-LINK-- |

| Biosynth | EDC61622 | --INVALID-LINK--[5] |

| Fisher Scientific (distributor for TRC) | NC1379783 | --INVALID-LINK--[6] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol | Pharmaffiliates[4] |

| CAS Number | 1329792-68-8 | LGC Standards[7] |

| Unlabeled CAS Number | 72955-94-3 | LGC Standards[7] |

| Molecular Formula | C₃₁H₂₇D₅N₂O₄ | Pharmaffiliates[3][4] |

| Molecular Weight | 501.63 g/mol | Pharmaffiliates[3][4] |

| Appearance | Off-White Solid | Pharmaffiliates |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

| Shipping Conditions | Ambient | Pharmaffiliates |

| Purity | >98% | Biosynth[5] |

| Isotopic Enrichment | Not specified by most suppliers. Assumed to be >98% D. | General practice for deuterated standards. |

Synthesis and Signaling Pathway

Logical Workflow for Synthesis

The synthesis of this compound involves the coupling of key intermediates. While the exact proprietary synthesis methods are not disclosed by manufacturers, a plausible synthetic route can be inferred from the synthesis of Carvedilol and its impurities. The following diagram illustrates a logical workflow for the synthesis of this compound.

References

- 1. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-Benzyl 6,7,8,9-tetrahydro carvedilol | 1329616-22-9 | EDC61622 [biosynth.com]

- 6. Toronto Research Chemicals 2.5MG this compound, Quantity: 2.50mg | Fisher Scientific [fishersci.se]

- 7. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]

N-Benzyl Carvedilol-d5 CAS number and molecular formula

An In-depth Technical Guide to N-Benzyl Carvedilol-d5

This technical guide provides comprehensive information on this compound, a deuterated analog of a Carvedilol (B1668590) impurity. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document outlines its chemical properties, a representative synthesis protocol, and delves into the relevant signaling pathways of its parent compound, Carvedilol.

Core Chemical Data

This compound is a stable isotope-labeled form of N-Benzyl Carvedilol, which is a known impurity of the antihypertensive drug Carvedilol.[1] The deuteration makes it a valuable tool in analytical and research settings, particularly in pharmacokinetic studies.

| Parameter | Value | References |

| CAS Number | 1329792-68-8 | [1][2][3][4] |

| Molecular Formula | C31H27D5N2O4 | [1][2][3][4] |

| Molecular Weight | 501.63 g/mol | [1][2][3][4] |

| Synonym | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol | [1][2] |

| Application | Labeled Carvedilol impurity for use as a pharmaceutical reference standard. | [1] |

Experimental Protocols

Synthesis of N-Benzyl Carvedilol

The following protocol describes a general method for the synthesis of N-Benzyl Carvedilol, which can be adapted for its deuterated analog by using deuterated N-benzyl-2-(2-methoxyphenoxy)ethanamine.

Materials:

-

1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol

-

2-(2-methoxyphenoxy)-N-benzylethanamine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure: [5]

-

A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (0.072 mol), 2-(2-methoxyphenoxy)-N-benzylethanamine (0.079 mol), and potassium carbonate (0.144 mol) is prepared in 150 ml of DMF.

-

The reaction mixture is heated to reflux for 6 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

300 ml of water is added to the reaction mass.

-

The product is extracted with 200 ml of ethyl acetate.

-

The organic layer is collected and dried over anhydrous sodium sulfate.

-

The solvent is distilled off under reduced pressure to yield N-Benzyl Carvedilol.

Signaling Pathways of Carvedilol

Carvedilol, the parent compound, is a non-selective beta-adrenergic receptor blocker with additional alpha-1 blocking activity.[6][7] Its clinical efficacy, particularly in heart failure, is attributed to its unique signaling properties, including biased agonism at the β2-adrenergic receptor.[8]

Unlike traditional β-blockers, Carvedilol can stimulate β-arrestin-mediated signaling pathways independent of G-protein activation.[8] This "biased ligand" activity leads to the activation of downstream effectors like the ERK1/2 pathway, which may contribute to its therapeutic benefits.[8][9] Recent studies also suggest that Carvedilol can induce a β1-adrenergic receptor-nitric oxide synthase 3 (NOS3)-cGMP signaling pathway, which promotes cardiac contractility with minimal impact on calcium cycling.[10][11]

Carvedilol's Biased Agonism at the β-Adrenergic Receptor

The following diagram illustrates the concept of Carvedilol's biased agonism at a β-adrenergic receptor, leading to the activation of the β-arrestin pathway.

Caption: Carvedilol's biased agonism at the β-adrenergic receptor.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. omsynth.com [omsynth.com]

- 5. connectjournals.com [connectjournals.com]

- 6. jocpr.com [jocpr.com]

- 7. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Carvedilol Activates a Myofilament Signaling Circuitry to Restore Cardiac Contractility in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of N-Benzyl Carvedilol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of N-Benzyl Carvedilol-d5, a critical internal standard for bioanalytical studies. This document outlines the synthesis, purification, and, most importantly, the analytical methodologies used to determine the isotopic enrichment of this stable isotope-labeled compound.

Introduction

This compound is the deuterium-labeled analog of N-Benzyl Carvedilol, a known impurity and metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are essential for accurate quantification of the analyte by mass spectrometry. The five deuterium (B1214612) atoms on the benzyl (B1604629) ring of this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. High isotopic enrichment minimizes cross-contribution to the analyte's mass spectrometric signal, ensuring a low background and accurate measurements, especially at the lower limit of quantification.

Synthesis and Purification

The synthesis of this compound typically mirrors the synthesis of its non-labeled counterpart, with the introduction of the deuterium atoms occurring through the use of a deuterated starting material.

A common synthetic route for N-Benzyl Carvedilol involves the reaction of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with N-(2-(2-methoxyphenoxy)ethyl)benzylamine.[1] To produce the d5 variant, N-(2-(2-methoxyphenoxy)ethyl)benzyl-d5-amine is used. The deuterated benzylamine (B48309) can be synthesized by reacting 2-(2-methoxyphenoxy)ethanamine with benzyl-d5-bromide or a similar deuterated benzylating agent.

General Synthetic Scheme:

-

Preparation of the Deuterated Benzylamine: 2-(2-methoxyphenoxy)ethanamine is reacted with a deuterated benzyl halide (e.g., benzyl-d5-bromide) in the presence of a base to yield N-(2-(2-methoxyphenoxy)ethyl)benzyl-d5-amine.

-

Coupling Reaction: The deuterated benzylamine is then coupled with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol in a suitable solvent, such as dimethylformamide (DMF), with a base like potassium carbonate, to yield this compound.[1]

Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography, followed by recrystallization to ensure high chemical and isotopic purity.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial and is primarily accomplished using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data

The isotopic distribution of this compound is a key specification provided by the manufacturer in the Certificate of Analysis (CoA). While the exact distribution can vary between batches, a typical specification for a high-quality deuterated standard is presented below.

| Isotopologue | Mass Shift | Expected Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 | +4 | < 5.0 |

| d5 | +5 | > 98.0 |

Experimental Protocols

HRMS is the most common and direct method for determining the isotopic distribution of a labeled compound. It allows for the separation and quantification of ions with very small mass differences.

Methodology:

-

Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent mixture, such as acetonitrile/water with a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range of the protonated molecular ions ([M+H]⁺) of the different isotopologues.

-

Data Analysis: The relative abundance of each isotopologue (d0 to d5) is determined by integrating the peak areas of their respective [M+H]⁺ ions in the mass spectrum. The isotopic purity is then calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration by quantifying the reduction in the signal intensity of the protons that have been replaced by deuterium.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube. A known amount of an internal standard with a distinct, non-overlapping signal may be added for quantitative purposes.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. The acquisition parameters, such as the relaxation delay, are optimized to ensure accurate integration.

-

Data Analysis: The integral of the remaining proton signals on the benzyl ring is compared to the integral of a proton signal in a non-deuterated part of the molecule. The percentage of deuteration can be calculated from the reduction in the integral value of the benzyl protons.

Visualizations

Caption: Experimental workflow for isotopic purity determination.

Note: The DOT language does not directly support complex chemical structure rendering. A placeholder for an image of the chemical structure is used above. For a true representation, the positions of the deuterium atoms on the benzyl ring would be explicitly marked.

Caption: Structure of N-Benzyl Carvedilol with deuterated sites.

References

stability of N-Benzyl Carvedilol-d5 under laboratory conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of N-Benzyl Carvedilol-d5 under various laboratory conditions. This compound is the deuterated form of N-Benzyl Carvedilol, a known impurity and degradation product of Carvedilol, a non-selective beta/alpha-1 blocker used in the management of heart failure and hypertension. Understanding the stability of this labeled compound is critical for its use as a reference standard in analytical and pharmacokinetic studies.

Due to the limited availability of direct stability data for this compound, this guide leverages extensive stability studies conducted on the parent compound, Carvedilol. The methodologies and degradation pathways identified for Carvedilol provide a robust framework for assessing the stability of its N-benzyl derivative.

Recommended Storage Conditions

To ensure the integrity of this compound, it is essential to adhere to the recommended storage conditions as provided by suppliers. These conditions are crucial for minimizing degradation and preserving the isotopic purity of the compound.

| Parameter | Condition | Source(s) |

| Storage Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) | [1][2][3] |

| Shipping Conditions | Ambient or on Blue Ice | [1][2] |

| Container | Tightly sealed, protected from light | [4] |

Note: Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.

Carvedilol Signaling Pathways

Carvedilol exerts its therapeutic effects by antagonizing adrenergic receptors. It is a non-selective antagonist of β1 and β2-adrenergic receptors and also blocks α1-adrenergic receptors.[5] The diagram below illustrates the primary signaling pathways affected by Carvedilol. Blockade of these pathways leads to reduced heart rate, cardiac output, and blood pressure.

Interestingly, Carvedilol also exhibits "biased agonism," particularly at the β2-adrenergic receptor. It can stimulate β-arrestin-mediated signaling, which is independent of G-protein activation, potentially contributing to its unique clinical efficacy.[1][6][7]

Experimental Protocols for Stability Assessment

The stability of this compound can be determined using forced degradation studies, which are standard in the pharmaceutical industry to identify potential degradation products and establish degradation pathways. The following protocols are based on validated stability-indicating methods for Carvedilol and are directly applicable to its deuterated N-benzyl derivative.[7][8][9]

Forced Degradation (Stress) Studies

The objective of forced degradation is to subject this compound to conditions more severe than accelerated stability testing to trigger degradation.

3.1.1 Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

3.1.2 Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 0.5 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 60-70°C) for a specified period (e.g., up to 24 hours). Neutralize the solution with an equivalent amount of base before analysis.[5][7]

-

Base (Alkali) Hydrolysis: Mix the stock solution with 0.1 M to 0.5 M sodium hydroxide (B78521) (NaOH). Incubate at a controlled temperature (e.g., 60-70°C) for a specified period. Carvedilol has shown sensitivity to alkaline conditions.[5][7] Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours. Carvedilol is known to be particularly sensitive to oxidation.[7]

-

Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 70°C) for an extended period (e.g., 24 hours).[7]

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.[7]

Analytical Methodology: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.

3.2.1 Chromatographic Conditions (Example): The following conditions have been successfully used for the analysis of Carvedilol and its impurities.[7][8][10][11]

| Parameter | Specification |

| Column | C8 or C18 (e.g., NUCLEOSIL 100 C8, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or trifluoroacetic acid buffer, pH 2.0-3.0) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 - 1.3 mL/min |

| Column Temperature | 40 - 55°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 - 50 µL |

3.2.2 Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]

Stability Study Workflow

The diagram below outlines the logical flow of a comprehensive stability study for this compound, from sample preparation to data analysis.

Data Presentation: Stability of Carvedilol

The tables below summarize typical results from forced degradation studies on Carvedilol. While not specific to this compound, they indicate the conditions under which the core structure is likely to degrade. The primary degradation products are often referred to as Impurity A, B, C, etc., in pharmacopeial methods.[7][8]

Table 1: Summary of Carvedilol Degradation under Stress Conditions

| Stress Condition | Observation | Expected Sensitivity of this compound |

| Acid Hydrolysis (0.5N HCl, 70°C) | Stable to minor degradation | Likely stable |

| Alkali Hydrolysis (0.5N NaOH, 70°C) | Significant degradation observed | Likely sensitive |

| Oxidative (3% H₂O₂) | Significant degradation observed | Likely sensitive |

| Thermal (70°C) | Stable | Likely stable |

| Photolytic (UV light) | Stable | Likely stable |

Source: Data compiled from studies on Carvedilol tablets and bulk drug.[7]

Table 2: HPLC Analysis of Carvedilol Tablets under Accelerated and Long-Term Conditions

| Condition | Duration | Impurity A (%) | Total Impurities (%) | Assay (%) |

| Accelerated (40°C, 75% RH) | 6 months | < 0.2 | < 0.5 | 98.0 - 102.0 |

| Long-Term (25°C, 60% RH) | 36 months | < 0.2 | < 0.5 | 98.0 - 102.0 |

Source: Representative data from stability studies on Carvedilol tablets, demonstrating stability under ICH conditions.[8]

Conclusion

While direct stability data for this compound is not extensively published, a robust stability-indicating profile can be established by applying the well-documented methodologies used for the parent drug, Carvedilol. The primary sensitivities of the Carvedilol molecule appear to be to oxidative and alkaline conditions. For its use as a reference standard, this compound should be stored under refrigerated or frozen conditions, protected from light, and handled with care to avoid exposure to basic and oxidizing environments. The experimental protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to perform rigorous stability assessments, ensuring the accuracy and reliability of their scientific investigations.

References

- 1. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. [PDF] A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 10. researchgate.net [researchgate.net]

- 11. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyl Carvedilol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl Carvedilol-d5, a labeled impurity and degradation product of Carvedilol.[1] This document is intended to serve as a reference for researchers and professionals involved in the development, quality control, and analysis of Carvedilol-related pharmaceutical products.

Certificate of Analysis: Physicochemical Data

The following table summarizes the typical physicochemical properties of this compound, as would be presented in a Certificate of Analysis.

| Parameter | Specification |

| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol |

| CAS Number | 1329792-68-8 |

| Molecular Formula | C₃₁H₂₇D₅N₂O₄ |

| Molecular Weight | 501.63 g/mol |

| Appearance | Off-White Solid |

| Storage | 2-8°C Refrigerator |

| Shipping Conditions | Ambient |

Experimental Protocols

The quality and purity of this compound as a reference standard are critical for its intended use in analytical methodologies. A validated, stability-indicating high-performance liquid chromatography (HPLC) method is essential for its characterization. Below is a representative HPLC method adapted from established analytical procedures for Carvedilol and its impurities.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed to separate this compound from Carvedilol and other related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-3V, 4.6 mm x 250 mm, 5 µm particle size.[2]

-

Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (B84403) solution, with pH adjusted to 2.0 using phosphoric acid.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient Elution:

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 70 | 30 |

| 15 | 40 | 60 |

| 25 | 40 | 60 |

| 30 | 70 | 30 |

| 35 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 240 nm.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 30°C.

Identity Confirmation by Mass Spectrometry (MS)

To unequivocally confirm the identity of this compound, mass spectrometry is employed.

-

Instrumentation: A high-resolution mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Expected Result: The measured m/z should correspond to the calculated exact mass of the protonated molecule ([M+H]⁺) of this compound.

Visualized Workflows

Quality Control and Certification Workflow for this compound Reference Standard

The following diagram illustrates a typical workflow for the quality control and certification of a pharmaceutical reference standard like this compound.

Caption: Quality control workflow for a pharmaceutical reference standard.

Note on Signaling Pathways: As this compound is a labeled chemical standard used for analytical purposes, primarily as an impurity marker, it is not characterized by a pharmacological signaling pathway. Its utility lies in its application for the accurate identification and quantification of the corresponding impurity in drug substance and product, ensuring the safety and quality of Carvedilol formulations.

References

Understanding the Mass Spectrum of N-Benzyl Carvedilol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of N-Benzyl Carvedilol-d5, a deuterated internal standard crucial for the quantitative analysis of N-Benzyl Carvedilol, a known impurity of the antihypertensive drug Carvedilol. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents key data in a structured format for ease of reference.

Introduction to this compound

This compound is the deuterium-labeled analogue of N-Benzyl Carvedilol. The five deuterium (B1214612) atoms are located on the phenyl ring of the benzyl (B1604629) group. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical and impurity profiling methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).

Chemical Structure:

-

Carvedilol Core: Comprises a carbazole (B46965) moiety linked to a propan-2-ol side chain.

-

N-Benzyl Group: A benzyl group is attached to the secondary amine of the side chain.

-

Deuterium Labeling: The phenyl ring of the N-benzyl group is perdeuterated (d5).

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is typically acquired using electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ is the precursor ion for tandem mass spectrometry (MS/MS) analysis.

Precursor Ion

The theoretical exact mass of N-Benzyl Carvedilol is 496.2413 g/mol . With the addition of five deuterium atoms, the molecular weight of this compound is approximately 501.27 g/mol . Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 502.3.

Fragmentation Pattern

The fragmentation of this compound in MS/MS is predicted to occur at several key bonds, primarily driven by the charge on the protonated amine. The most likely fragmentation pathways involve the cleavage of the C-C and C-N bonds of the side chain.

A logical workflow for identifying and characterizing the mass spectrum of this compound is presented below.

Caption: Workflow for Mass Spectral Analysis of this compound.

Based on the fragmentation of Carvedilol and related structures, the following product ions are anticipated for this compound:

| Predicted Fragment Ion | m/z (approximate) | Origin |

| [M+H - H₂O]⁺ | 502.3 | Loss of water from the hydroxyl group. |

| [C₁₅H₁₄NO₂]⁺ | 256.1 | Cleavage of the N-C bond, forming the carbazole-containing fragment. |

| [C₁₅H₁₂NO]⁺ | 222.1 | Further fragmentation of the 256.1 ion. |

| [C₇D₅CH₂NHCH₂CH₂OC₆H₄OCH₃+H]⁺ | 266.2 | Cleavage of the C-C bond adjacent to the hydroxyl group. |

| [C₇D₅CH₂]⁺ | 96.1 | Formation of the deuterated benzyl cation. |

| [C₇H₇]⁺ | 91.1 | A common fragment from benzyl groups (scrambling can occur). |

| [C₈H₉O₂]⁺ | 137.1 | Fragment from the methoxyphenoxy-ethyl moiety. |

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound by LC-MS/MS. Optimization of these parameters is recommended for specific instrumentation and matrices.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to the desired concentration range.

-

Plasma Sample Preparation (for bioanalysis):

-

To 100 µL of plasma, add the internal standard solution.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 502.3.

-

Product Ions (Q3): Monitor the predicted product ions (e.g., m/z 256.1, 222.1, 96.1). The transition m/z 502.3 → 96.1 is expected to be specific and sensitive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

-

Collision Energy: Optimize for the specific instrument and precursor-product pair. A starting point of 20-40 eV is recommended.

The logical relationship between the experimental stages is depicted in the following diagram.

Caption: Experimental Protocol Workflow.

Data Presentation

The following table summarizes the key mass spectrometric data for this compound.

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 1329792-68-8 |

| Molecular Formula | C₃₁H₂₇D₅N₂O₄ |

| Molecular Weight | 501.63 |

| Ionization Mode | ESI+ |

| Precursor Ion [M+H]⁺ (m/z) | ~502.3 |

| Predicted Major Product Ions (m/z) | 256.1, 222.1, 96.1 |

| Proposed MRM Transition | m/z 502.3 → 96.1 |

Conclusion

This guide provides a comprehensive overview of the anticipated mass spectrum of this compound. The provided experimental protocols and fragmentation analysis serve as a valuable resource for researchers and scientists involved in the development of analytical methods for Carvedilol and its related impurities. The specific m/z values and relative abundances of fragment ions should be confirmed empirically using the described methodologies.

Methodological & Application

Application Note: High-Throughput Analysis of Carvedilol in Human Plasma Using N-Benzyl Carvedilol-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of Carvedilol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, N-Benzyl Carvedilol-d5, is employed. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol outlined below details the sample preparation, chromatographic conditions, and mass spectrometric parameters for the successful implementation of this assay.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. Accurate and precise measurement of Carvedilol concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1][2][3]

N-Benzyl Carvedilol is a known impurity of Carvedilol (also known as Carvedilol EP Impurity C).[4][5][6] Its deuterated form, this compound, serves as an excellent internal standard for Carvedilol analysis due to its structural similarity, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Carvedilol reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

Stock and Working Solutions

-

Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Carvedilol in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Carvedilol Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma samples, calibration standards, or QC samples into the wells of a 96-well plate.

-

Add 150 µL of the internal standard working solution (100 ng/mL in methanol) to each well.

-

Vortex the plate for 2 minutes at 1200 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 2.5 min, hold at 90% B for 0.5 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Nebulizer Gas | 55 psi |

| Turbo Gas | 60 psi |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Carvedilol | 407.2 | 100.1 | 100 |

| This compound | 501.6 | 105.1 | 100 |

Data Presentation

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for Carvedilol in human plasma.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Carvedilol | 0.1 - 100 | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 10.2 | ± 8.5 | ≤ 11.5 | ± 9.2 |

| LQC | 0.3 | ≤ 8.7 | ± 6.3 | ≤ 9.8 | ± 7.1 |

| MQC | 10 | ≤ 6.5 | ± 4.1 | ≤ 7.2 | ± 5.5 |

| HQC | 80 | ≤ 5.8 | ± 3.5 | ≤ 6.9 | ± 4.8 |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Carvedilol.

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The developed LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, accurate, and precise assay for the quantification of Carvedilol in human plasma. The simple protein precipitation sample preparation procedure and the rapid chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Carvedilol EP Impurity C | 72955-94-3 | SynZeal [synzeal.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. connectjournals.com [connectjournals.com]

Application Note: Quantitative Analysis of Carvedilol Impurities Using N-Benzyl Carvedilol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of carvedilol (B1668590) and its process-related and degradation impurities using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The use of N-Benzyl Carvedilol-d5 as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is crucial for ensuring the quality, safety, and efficacy of carvedilol active pharmaceutical ingredients (APIs) and finished drug products.

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] During its synthesis and storage, various impurities can be formed, which need to be monitored and controlled to ensure the safety and quality of the pharmaceutical product.[2][3] Regulatory agencies like the FDA and EMA have stringent guidelines for the identification and quantification of impurities in drug substances and products.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis due to its similar chemical and physical properties to the analyte, which helps to correct for variations during the analytical process.[5] This note provides a comprehensive protocol for the simultaneous determination of carvedilol and its key impurities.

Experimental Protocols

Materials and Reagents

-

Carvedilol reference standard and its impurities (e.g., Impurity A, Impurity C, N-formyl carvedilol, N-nitroso carvedilol) were sourced from certified suppliers.

-

This compound (Internal Standard) was obtained from a specialized supplier.[6][7]

-

LC-MS grade acetonitrile, methanol (B129727), and water were purchased from a reputable source.

-

Formic acid (≥99%) and ammonium (B1175870) acetate (B1210297) (≥98%) were of analytical grade.

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

-

Accurately weigh and dissolve 10 mg of each reference standard (Carvedilol and its impurities) and the internal standard (this compound) in 10 mL of methanol in separate volumetric flasks.

2.2. Intermediate Standard Solution (10 µg/mL)

-

Prepare a mixed intermediate standard solution by diluting the stock solutions of carvedilol and its impurities with methanol.

2.3. Working Standard and Calibration Curve Solutions

-

Prepare a series of calibration standards by serially diluting the intermediate standard solution with a 50:50 mixture of mobile phase A and mobile phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Spike each calibration standard with the internal standard to a final concentration of 10 ng/mL.

2.4. Sample Preparation

-

Drug Substance: Accurately weigh and dissolve 10 mg of the carvedilol API in 10 mL of methanol. Dilute this solution further with the mobile phase mixture to fall within the calibration range. Spike with the internal standard to a final concentration of 10 ng/mL.

-

Tablet Formulation: Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of carvedilol and transfer to a 10 mL volumetric flask. Add 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Centrifuge the solution at 4000 rpm for 10 minutes. Dilute the supernatant to a suitable concentration within the calibration range and spike with the internal standard.[4]

UPLC-MS/MS Method

3.1. Liquid Chromatography Conditions

-

Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 9.0 10 90 9.1 95 5 | 12.0 | 95 | 5 |

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Carvedilol 407.2 100.1 35 20 Impurity A 423.2 86.1 40 25 Impurity C 497.3 91.1 45 30 N-formyl carvedilol 435.2 100.1 35 22 N-nitroso carvedilol 436.2 338.2 40 28 | this compound (IS) | 502.3 | 96.1 | 45 | 30 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Table 1: Method Validation Summary

| Parameter | Carvedilol | Impurity A | Impurity C | N-formyl carvedilol | N-nitroso carvedilol |

| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |

| Correlation Coefficient (r²) | >0.999 | >0.998 | >0.999 | >0.998 | >0.999 |

| LOD (ng/mL) | 0.03 | 0.04 | 0.03 | 0.05 | 0.02 |

| LOQ (ng/mL) | 0.1 | 0.12 | 0.1 | 0.15 | 0.06 |

| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.1 | 98.2 - 101.5 | 97.5 - 102.5 | 98.8 - 101.0 |

| Precision (%RSD) | <2.0 | <2.5 | <2.2 | <2.8 | <1.8 |

Table 2: Analysis of a Stressed Carvedilol Sample (Example Data)

| Impurity | Retention Time (min) | Concentration (µg/g) | Specification Limit (%) |

| Carvedilol | 5.8 | - | - |

| Impurity A | 6.5 | 150 | 0.15 |

| Impurity C | 7.2 | 85 | 0.10 |

| N-formyl carvedilol | 5.2 | 45 | Not specified |

| N-nitroso carvedilol | 6.1 | 5 | Report |

| Unknown Impurity 1 | 4.8 | 30 | 0.10 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of carvedilol impurities.

Caption: Logical relationship from synthesis to product quality and patient safety.

Conclusion

The described UPLC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative determination of carvedilol and its impurities. This method is suitable for routine quality control testing in the pharmaceutical industry and can be a valuable tool in drug development to understand degradation pathways and ensure the safety and quality of carvedilol products. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required by regulatory authorities.

References

- 1. connectjournals.com [connectjournals.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. Carvedilol Impurities | SynZeal [synzeal.com]

- 4. waters.com [waters.com]

- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Application Note: A Validated Bioanalytical Method for the Quantification of Carvedilol in Human Plasma using LC-MS/MS with N-Benzyl Carvedilol-d5 as an Internal Standard

Abstract

This application note details a robust and validated bioanalytical method for the accurate quantification of carvedilol (B1668590) in human plasma. The method utilizes a simple and efficient protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). N-Benzyl Carvedilol-d5 is employed as the internal standard (IS) to ensure high precision and accuracy. The method was validated according to established regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability over the analytical range. This method is suitable for pharmacokinetic and bioequivalence studies of carvedilol.

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity used in the management of hypertension and heart failure. Accurate measurement of carvedilol concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][2] This application note presents a validated LC-MS/MS method for the determination of carvedilol in human plasma, utilizing this compound as a stable isotope-labeled internal standard to correct for matrix effects and variability during sample processing.

Experimental

-

Carvedilol reference standard (≥99% purity)

-

This compound (Internal Standard, IS) (≥99% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Human plasma (sourced from an accredited biobank)

-

Ultrapure water

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Table 2: Mass Spectrometry Conditions

| Parameter | Carvedilol | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Q1 Mass (m/z) | 407.2 | 502.3 |

| Q3 Mass (m/z) | 100.1 | 100.1 |

| Dwell Time (ms) | 100 | 100 |

| Declustering Potential (DP) | 80 V | 85 V |

| Collision Energy (CE) | 35 eV | 38 eV |

Protocols

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of carvedilol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the carvedilol primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

-

Calibration Curve (CC) Standards: Spike appropriate amounts of the carvedilol working standard solutions into blank human plasma to prepare CC standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 25, and 50 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL

-

Low QC (LQC): 0.3 ng/mL

-

Medium QC (MQC): 8 ng/mL

-

High QC (HQC): 40 ng/mL

-

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. A weighted (1/x²) linear regression analysis was used to generate the calibration curve. The correlation coefficient (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 0.1 | 0.012 | 102.5 |

| 0.2 | 0.025 | 98.7 |

| 0.5 | 0.061 | 101.1 |

| 1 | 0.123 | 100.5 |

| 5 | 0.618 | 99.8 |

| 10 | 1.241 | 99.2 |

| 25 | 3.105 | 100.8 |

| 50 | 6.220 | 99.4 |

The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels on three different days. The results are summarized in Table 4.

Table 4: Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.1 | 6.8 | 104.2 | 8.1 | 102.5 |

| LQC | 0.3 | 5.2 | 98.9 | 6.5 | 99.8 |

| MQC | 8 | 3.5 | 101.5 | 4.2 | 100.7 |

| HQC | 40 | 2.8 | 99.3 | 3.6 | 101.1 |

The precision (%CV) was within 8.1%, and the accuracy was between 98.9% and 104.2%, which is well within the acceptable limits of ±15% (±20% for LLOQ).

The matrix effect was evaluated by comparing the peak response of carvedilol in post-extraction spiked plasma samples with that of neat solutions. The recovery was determined by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | 92.5 | 97.8 |

| HQC | 40 | 94.1 | 98.5 |

| IS | 100 | 93.2 | 98.1 |

The results indicate that the protein precipitation method provides consistent and high recovery, with minimal matrix effects observed.

The stability of carvedilol in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 6: Stability Summary

| Stability Condition | Duration | Mean Stability (%) |

| Bench-Top | 6 hours at Room Temp. | 98.2 |

| Freeze-Thaw | 3 cycles (-80°C to RT) | 97.5 |

| Long-Term | 30 days at -80°C | 99.1 |

Carvedilol was found to be stable in human plasma under all tested conditions.

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of carvedilol in human plasma has been successfully developed and validated using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This validated method is well-suited for high-throughput analysis of clinical samples in pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for N-Benzyl Carvedilol-d5 Sample Preparation in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of N-Benzyl Carvedilol-d5 from plasma samples. The methodologies described are based on established techniques for the bioanalysis of Carvedilol (B1668590) and its analogues, ensuring robustness and reliability for pharmacokinetic and other drug development studies. The protocols cover three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

This compound is a stable isotope-labeled internal standard used in the quantitative analysis of N-Benzyl Carvedilol or related compounds in biological matrices. Accurate and precise quantification by techniques such as LC-MS/MS is highly dependent on the efficiency and cleanliness of the sample preparation method. The choice of extraction technique can significantly impact recovery, matrix effects, and the overall sensitivity of the assay. This guide presents protocols for three widely used extraction methods, allowing researchers to select the most appropriate technique based on their specific analytical needs and laboratory capabilities.

Sample Preparation Techniques: A Comparative Overview

The selection of a sample preparation technique is a critical step in bioanalytical method development. The following table summarizes the key quantitative parameters associated with different extraction methods for Carvedilol and its analogues in plasma, providing a basis for comparison.

| Technique | Analyte(s) | Internal Standard | Extraction Recovery (%) | LLOQ (ng/mL) | Key Findings |

| Protein Precipitation (PPT) | Carvedilol | Toremifene | Not explicitly stated, but method showed acceptable precision and accuracy.[1] | 2 | A simple and rapid method where plasma samples were deproteinized with acetonitrile (B52724) and the supernatant was directly injected.[2][1] |

| Liquid-Liquid Extraction (LLE) | Carvedilol, 4'-hydroxyphenyl carvedilol | Propranolol | Carvedilol: 83.94 - 91.67 | 0.050 | A simple, rapid, and low-cost assay. The extraction procedure took only 2 minutes.[3] |

| Salt-Assisted LLE (SALLE) | Carvedilol | Not specified | 96.0 - 105.0 | 3.3 (as µg/L) | A fast and simple method using acetonitrile and NaCl for phase separation.[4] |

| Solid-Phase Extraction (SPE) | Carvedilol, 4-OH carvedilol | Abacavir | Carvedilol: 78.90, 4-OH carvedilol: 83.25 | Carvedilol: 0.5, 4-OH carvedilol: 0.3 | SPE was noted for its advantages in providing clean extracts.[5] |

Experimental Protocols